molecular formula C11H15N B14309352 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 114527-55-8

5,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14309352
CAS No.: 114527-55-8
M. Wt: 161.24 g/mol
InChI Key: URCVRYOYRPHYDE-UHFFFAOYSA-N
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Description

5,8-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It features a tetrahydroquinoline core with two methyl groups attached at the 5th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. For 5,8-dimethyl substitution, the starting materials would include appropriately substituted aromatic aldehydes and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other cyclization methods optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium amide.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medicinally, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its derivatives are also explored for use in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids, proteins, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at the 5th and 8th positions.

    5,6,7,8-Tetrahydroquinoline: Fully saturated quinoline ring without specific methyl substitutions.

    Quinoline: Aromatic compound without hydrogenation.

Uniqueness

5,8-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5th and 8th positions can affect the compound’s steric and electronic properties, making it distinct from other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

114527-55-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

5,8-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-8-5-6-9(2)11-10(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3

InChI Key

URCVRYOYRPHYDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)C

Origin of Product

United States

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